molecular formula C16H18N4O4S B2530588 ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1428374-68-8

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2530588
CAS No.: 1428374-68-8
M. Wt: 362.4
InChI Key: APCQDRFJGUHVOC-UHFFFAOYSA-N
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Description

Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Preparation and Reactions of Heterocyclic Compounds : Studies have detailed the synthesis of heterocyclic compounds with potential biocidal properties against a range of microorganisms. For instance, Youssef et al. (2011) reported on the preparation of compounds through hydrolysis and cyclization reactions, demonstrating significant biological activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011).

  • Unexpected Reactions and Mechanism Studies : Research by Ledenyova et al. (2018) explored the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, uncovering unexpected reaction pathways and mechanisms, which were confirmed through X-ray analysis and HPLC/MS studies (Ledenyova et al., 2018).

  • Anti-tumor Agents and Molecular Modeling : Nassar et al. (2015) conducted a study on the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluating their efficacy as anti-tumor agents. Their research included molecular modeling to support the structure of synthesized compounds and demonstrated significant effects against mouse tumor model cancer cell lines (Nassar et al., 2015).

Synthesis Methodologies

  • Microwave-assisted Synthesis : A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules, investigating their biological activities. This research highlighted the efficiency of microwave-assisted methods in the synthesis of compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

  • Synthesis and Cyclization Reactions : Eldin (1999) detailed the reactions of cyanothioacetamide derivatives for the synthesis of new annelated pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, evaluating their antimicrobial activity. This work underscores the versatility of these compounds in synthesizing a variety of heterocyclic derivatives with potential biological applications (Eldin, 1999).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds with similar structures are often involved in biological processes, so it’s possible that this compound could have some biological activity .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve studying the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-12(9)18-16(25-11)19-13(21)10-8-17-20-6-3-7-24-14(10)20/h8-9H,2-7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQDRFJGUHVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C4N(CCCO4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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